molecular formula C11H18ClN3O4S B2911667 N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide CAS No. 1795284-04-6

N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide

Cat. No.: B2911667
CAS No.: 1795284-04-6
M. Wt: 323.79
InChI Key: PDTYUJBNXCCFTN-UHFFFAOYSA-N
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Description

N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide (CAS 1795284-04-6) is a synthetic organic compound of significant interest in medicinal and synthetic chemistry research. With a molecular formula of C11H17N3O4S and a molecular weight of 287.34 g/mol, this molecule features the sulfonamide functional group, a crucial scaffold in the development of numerous pharmacologically active agents . The sulfonamide group (-SO2NH-) is a key structural motif present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, hypoglycemic agents, and carbonic anhydrase inhibitors . The compound's structure, which includes both an aromatic nitro group and a branched alkylamine chain, makes it a valuable intermediate for the design and synthesis of novel chemical entities. This compound is exclusively For Research Use Only and is intended for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this chemical as a key building block in organic synthesis, particularly in the exploration of new sulfonamide-based compounds. Its potential applications include serving as a precursor in drug discovery programs, investigating structure-activity relationships (SAR) of sulfonamides, and developing probes for biological target identification . The presence of the sulfonamide group allows for competitive inhibition of specific enzymes, such as dihydropteroate synthase in bacterial folate synthesis, although its primary research value lies in its utility as a versatile synthetic intermediate rather than as an approved therapeutic . Proper handling and storage in accordance with laboratory safety guidelines are required.

Properties

IUPAC Name

N-(2-amino-3-methylbutyl)-4-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4S/c1-8(2)11(12)7-13-19(17,18)10-5-3-9(4-6-10)14(15)16/h3-6,8,11,13H,7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRXQQKWYKJJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration: The synthesis begins with the nitration of benzene to introduce the nitro group. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Sulfonation: The nitrobenzene is then subjected to sulfonation using fuming sulfuric acid to introduce the sulfonamide group.

Industrial Production Methods: Industrial production of N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide involves similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed:

    Oxidation: Nitroso derivatives, nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Acts as a precursor for the synthesis of dyes and pigments.

Biology:

  • Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.

Medicine:

  • Explored for its potential use in drug development, particularly in the design of sulfa drugs which are known for their antibacterial properties.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide involves its interaction with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid in bacteria, leading to their death.

Comparison with Similar Compounds

Structural Variations

The structural diversity among sulfonamide derivatives primarily arises from differences in the amine substituent and the position of functional groups on the benzene ring. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
N-(2-Amino-3-methylbutyl)-4-nitrobenzenesulfonamide C₁₁H₁₇N₃O₄S 287.34 Branched 3-methylbutyl amine, para-nitro
N-(2-Aminoethyl)-4-nitrobenzenesulfonamide HCl C₈H₁₂ClN₃O₄S 281.72 Linear ethylamine, hydrochloride salt
N-(4-Aminobutyl)-2-nitrobenzenesulfonamide C₁₀H₁₅N₃O₄S 273.31 Butylamine, ortho-nitro substitution
N-(2-Aminophenyl)-4-nitrobenzenesulfonamide C₁₂H₁₁N₃O₄S 293.30 Aromatic amine (phenyl group), para-nitro
N-[4'-(Hydroxymethyl)biphenyl]-4-nitrobenzenesulfonamide C₁₉H₁₇N₃O₅S 383.42 Biphenyl backbone, hydroxymethyl substituent

Key Observations :

  • Branched vs.
  • Nitro Group Position : Para-nitro substitution (target compound) enhances electron-withdrawing effects compared to ortho-nitro (), which may alter reactivity in nucleophilic substitution reactions .
  • Aromatic vs. Aliphatic Amines : The aromatic amine in introduces π-π stacking capabilities, differing from the aliphatic amines in the target compound and .

Physicochemical Properties

Property Target Compound N-(2-Aminoethyl) Derivative N-(4-Aminobutyl)-2-nitro N-(2-Aminophenyl)
Molecular Weight 287.34 281.72 273.31 293.30
Solubility Likely low (free base) High (hydrochloride salt) Moderate (free base) Low (aromatic amine)
Polarity Moderate High (ionized form) Moderate Low
Boiling Point/Stability Not reported Not reported Not reported Not reported

Key Observations :

  • The hydrochloride salt in improves water solubility compared to the free base forms of other compounds .

Biological Activity

N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide, a sulfonamide compound, exhibits significant biological activity primarily attributed to its structural components, including the sulfonamide and nitro groups. This article delves into its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chemical Formula : C10H15N3O4S
  • Functional Groups : Sulfonamide (-SO2NH2), Nitro (-NO2), and Amino (-NH2) groups.

These functional groups contribute to its biological interactions, particularly in antimicrobial activity.

This compound's biological activity is primarily linked to its ability to mimic para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase in bacteria. This inhibition disrupts folic acid synthesis, which is crucial for bacterial growth and replication. This mechanism is foundational for many sulfa drugs used in clinical settings.

Antimicrobial Properties

The compound's antimicrobial properties have been extensively studied. It has been shown to effectively inhibit a range of Gram-positive and Gram-negative bacteria by interfering with their folate metabolism. The following table summarizes the antimicrobial activity of this compound against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Streptococcus pneumoniae8 µg/mL

Case Studies

  • In Vitro Studies : In a study evaluating the efficacy of various sulfonamides, this compound demonstrated substantial antibacterial activity with an MIC comparable to established antibiotics . The study highlighted its potential as an alternative treatment option amidst rising antibiotic resistance.
  • In Vivo Studies : Animal models have shown that administration of this compound leads to significant reductions in bacterial load in infected tissues, supporting its therapeutic potential .

Research Findings

Recent studies have focused on optimizing the efficacy of this compound while minimizing resistance development among target microorganisms. Key findings include:

  • Structural Modifications : Alterations in the side chains have been explored to enhance biological activity and reduce toxicity. For instance, branching at the amino group has been associated with increased antibacterial potency.
  • Combination Therapies : Research indicates that combining this sulfonamide with other antibiotics can produce synergistic effects, enhancing overall antimicrobial efficacy.

Applications in Medicinal Chemistry

The compound serves as a versatile building block in medicinal chemistry, facilitating the synthesis of more complex molecules with potential therapeutic applications. Its ability to form stable complexes with biomolecules makes it valuable for studying enzyme inhibition and protein interactions .

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